Cinmethylin

Description

Properties

IUPAC Name |

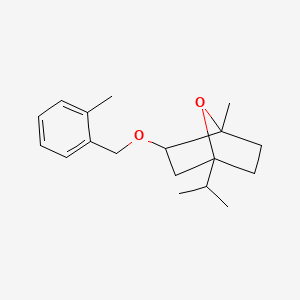

1-methyl-2-[(2-methylphenyl)methoxy]-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-13(2)18-10-9-17(4,20-18)16(11-18)19-12-15-8-6-5-7-14(15)3/h5-8,13,16H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTNOLKHSWIQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048111 | |

| Record name | 1-Methyl-2-((2-methylbenzyl)oxy)-4-(propan-2-yl)-7-oxabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99827-45-9, 1245807-70-8, 87818-31-3 | |

| Record name | 7-Oxabicyclo(2.2.1)heptane, 1-methyl-4-(1-methylethyl)-2-((2-methylphenyl)methoxy)-, labeled with carbon-14, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099827459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-((2-methylbenzyl)oxy)-4-(propan-2-yl)-7-oxabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-(+/-)-1-methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-, (1R,2S,4S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sharpless Asymmetric Dihydroxylation of α-Terpinene

The synthesis begins with α-terpinene (3 ), a monoterpene hydrocarbon. The Sharpless AD reaction introduces two hydroxyl groups with high enantiomeric excess (ee):

Epoxidation and Silyl Protection

Diol 4 undergoes epoxidation and tert-butyldimethylsilyl (TBS) protection to stabilize the hydroxyl group:

Thioesterification and Methylation

Epoxide 5 is converted to a dithioester intermediate (6 ) via sequential treatment with CS₂ and MeI:

Final Cyclization and Deprotection

The dithioester undergoes cyclization with α-bromo-o-xylene to form the bicyclic core, followed by TBS deprotection:

Analytical Validation of Synthetic Products

Gas Chromatography-Mass Spectrometry (GC-MS)

Post-synthesis analysis employs GC-MS for purity assessment:

Table 1. Recovery and Precision Data for this compound Analysis

| Spiked Concentration (mg/kg) | Recovery (%) | RSD (%) |

|---|---|---|

| 0.5 | 93.3 | 2.7 |

| 1.0 | 100.7 | 3.7 |

| 10.0 | 98.5 | 1.9 |

Chiral HPLC for Enantiomeric Excess

Chiralcel OD-H columns resolve enantiomers, confirming >73% ee for diol 4 .

Recent Advances in this compound Analog Synthesis

Modifications at the C3 position enhance herbicidal activity:

-

C3-substituted analogs : Methyl, oxime, and ketone groups improve efficacy while retaining FAT inhibition.

-

Stereochemical independence : Enantiomers of this compound show comparable activity, simplifying synthetic demands.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized states.

Reduction: Reduction of functional groups to less oxidized states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Efficacy Against Resistant Weeds

-

Control of Alopecurus myosuroides :

A study conducted over three years demonstrated that cinmethylin effectively controlled more than 90% of A. myosuroides populations, outperforming traditional flufenacet-based herbicides which achieved around 75% control efficacy . This highlights this compound's potential as a reliable option for managing this problematic weed. -

Effectiveness on Lolium rigidum :

Research has shown that this compound can control multiple herbicide-resistant populations of L. rigidum, achieving over 85% reduction in plant emergence and 90% in aboveground biomass at a dosage of 400 g/ha . Furthermore, the herbicide demonstrated selectivity for wheat when seeds were buried at appropriate depths, indicating its safety for crops when applied correctly.

Case Study 1: Resistance Testing in Australia

In an extensive resistance testing program involving 492 populations of ryegrass, this compound was found to be highly effective, with no survivors at the label rate in 457 populations. Only a few populations exhibited slight tolerance, but these did not indicate significant resistance . This outcome is promising for farmers facing challenges with resistant weed species.

Case Study 2: Variability in Sensitivity

A study examining 97 UK blackgrass populations revealed significant inter-population variability in sensitivity to this compound. While a field-rate dose of 500 g/ha was generally effective, some populations previously characterized by non-target-site resistance mechanisms showed reduced sensitivity . This underscores the importance of monitoring and managing resistance to prolong the efficacy of this compound.

Metabolism and Synergistic Effects

Research indicates that the metabolism of this compound can be enhanced in the presence of other chemicals such as phorate. In controlled experiments, the combination significantly increased the herbicide's toxicity towards susceptible weed species while maintaining safety for crops .

Summary of Findings

| Study | Weed Species | Efficacy Rate | Dosage (g/ha) | Notes |

|---|---|---|---|---|

| Study 1 | Alopecurus myosuroides | >90% Control | N/A | Higher than flufenacet |

| Study 2 | Lolium rigidum | >85% Emergence Reduction | 400 | Safe for wheat at depth |

| Case Study | Ryegrass (492 populations) | No survivors at label rate | 375-750 | No resistance detected |

| UK Study | Blackgrass (97 populations) | Effective at field rate | 500 | Variability noted; monitor resistance |

Mechanism of Action

The mechanism by which 7-Oxabicyclo[2.2.1]heptane derivatives exert their effects depends on their specific functional groups and molecular targets. Common mechanisms may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Chemical Reactivity: Participation in chemical reactions within biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Methiozolin

- Mode of Action: Methiozolin, like cinmethylin, inhibits FAT enzymes but shows distinct physiological effects.

- Efficacy : Methiozolin demonstrates comparable herbicidal activity but requires lower application rates for certain weeds.

- Selectivity : Unlike this compound, methiozolin’s selectivity mechanisms in crops remain uncharacterized.

Trifluralin and Triallate

- Mode of Action : These herbicides inhibit microtubule assembly (Group 3) and lipid synthesis (Group 8), respectively, differing from this compound’s FAT inhibition.

- Volatility : Trifluralin (9.5 mPa) and triallate (12 mPa) have volatilities similar to this compound (10.2 mPa), leading to soil persistence challenges .

- Environmental Impact : Both compounds exhibit greater soil residual activity but lack this compound’s CYP450-based crop selectivity.

Compound 7a–c and 13a–c

- Efficacy : These experimental FAT inhibitors surpass this compound in in vivo efficacy, achieving complete weed control at 320 g/ha compared to this compound’s higher required doses .

- Structural Sensitivity : Brominated analogues (13a–c) show heightened sensitivity to phenyl moiety modifications, enhancing target binding .

Efficacy and Selectivity

Key Findings :

- This compound’s wheat tolerance is linked to rapid detoxification via CYP450, whereas L. rigidum populations with reduced sensitivity show upregulated hydroxylation and glycosylation of this compound into water-soluble metabolites (e.g., 15-hydroxy-cinmethylin β-D-glucoside) .

- Synergistic interactions with phorate (a CYP450 inhibitor) reduce L. rigidum’s metabolic capacity, enhancing this compound’s efficacy .

Metabolic Pathways and Resistance Risks

- This compound: Detoxified in wheat via CYP450 hydroxylation followed by UGT71E5-mediated glycosylation, forming non-toxic metabolites . In contrast, resistant L. rigidum populations metabolize this compound into hydroxylated and glycosylated derivatives, reducing herbicidal activity .

- Methiozolin : Resistance mechanisms are undefined but may involve alternative detoxification pathways.

- Cumyluron, Oxaziclomefone: Recently identified FAT inhibitors with nanomolar binding affinity but lack crop selectivity data .

Resistance Trends :

- L. rigidum populations with pre-adaptive metabolic traits (e.g., enhanced CYP450 activity) show reduced this compound sensitivity, highlighting resistance risks .

- Cross-resistance between this compound and other FAT inhibitors (e.g., methiozolin) is plausible but unconfirmed .

Environmental and Soil Impact

| Parameter | This compound | Trifluralin | Methiozolin |

|---|---|---|---|

| Soil pH Effect | Increased alkalinity | Neutral | Not reported |

| Enzyme Inhibition | Sucrase (-15%), Urease (-15%) | N/A | N/A |

| Bacterial Diversity | Reduced at high doses | Moderate impact | Unknown |

Notes:

Q & A

Basic Research Questions

Q. What are the established methodologies for determining Cinmethylin’s mechanism of action in weed species?

- Methodological Answer : Use bioassays to assess enzyme inhibition (e.g., acetyl-CoA carboxylase activity) and molecular docking studies to identify target binding sites. Combine with transcriptomic analysis to identify gene expression changes in resistant vs. susceptible weeds. Validate results using in planta assays under controlled environmental conditions .

- Key Considerations : Ensure bioassay protocols align with OECD guidelines for herbicide testing. Include positive/negative controls (e.g., known ACCase inhibitors) and statistical validation of dose-response curves .

Q. How can researchers optimize synthetic routes for this compound while minimizing hazardous byproducts?

- Methodological Answer : Apply green chemistry principles, such as solvent selection (e.g., replacing dichloromethane with cyclopentyl methyl ether) and catalytic methods (e.g., asymmetric catalysis for stereochemical purity). Monitor reaction intermediates via HPLC-MS and characterize final products using NMR and IR spectroscopy .

- Key Considerations : Document yield, purity (>98% by GC-MS), and safety data (e.g., LD50 values) for regulatory compliance. Compare synthetic efficiency against existing routes in peer-reviewed literature .

Q. What analytical techniques are most reliable for detecting this compound residues in soil and water samples?

- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated this compound) for quantification. Validate methods via recovery studies (spiked samples) and cross-check with GC-ECD for halogenated analogs. Include limits of detection (LOD < 0.1 ppb) and matrix effect assessments .

- Key Considerations : Follow EPA Method 1694 for water analysis and ISO 11074 for soil sampling protocols. Address matrix interferences using solid-phase extraction (SPE) cleanup .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different climatic regions?

- Methodological Answer : Conduct meta-analyses of field trial data, stratifying results by variables such as soil pH, organic matter content, and rainfall patterns. Use multivariate regression to identify confounding factors. Validate hypotheses via controlled greenhouse experiments simulating regional conditions .

- Key Considerations : Address publication bias by including unpublished industry datasets (if accessible) and applying statistical corrections (e.g., Egger’s test) .

Q. What experimental designs are effective for studying this compound’s long-term environmental degradation pathways?

- Methodological Answer : Perform microcosm studies under aerobic/anaerobic conditions with C-labeled this compound to track mineralization and metabolite formation. Combine with high-resolution mass spectrometry (HRMS) for non-target analysis of degradation products. Model half-life using first-order kinetics .

- Key Considerations : Include abiotic controls (e.g., sterile soil) to distinguish microbial vs. chemical degradation. Align with OECD 307 guidelines for soil persistence studies .

Q. How can computational models predict the evolution of weed resistance to this compound?

- Methodological Answer : Develop population genetics models incorporating mutation rates, fitness costs, and herbicide selection pressure. Validate with genomic data from field-collected resistant biotypes. Use molecular dynamics simulations to predict target-site mutations (e.g., ACCase Ile-1781-Leu) that confer resistance .

- Key Considerations : Cross-reference predictions with in vitro enzyme assays and field resistance monitoring reports .

Data Management and Publication Guidelines

Q. What standards should be followed for sharing this compound-related research data in public repositories?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data (NMR, MS) in domain-specific repositories (e.g., Metabolights) with unique digital object identifiers (DOIs). Include metadata such as instrument parameters and calibration protocols .

- Key Considerations : Use standardized formats (e.g., mzML for mass spectrometry) and cite datasets in publications to enhance reproducibility .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Reconcile data by evaluating bioavailability factors (e.g., soil adsorption coefficients) and metabolic activation in planta. Use radiolabeled compounds to quantify translocation and metabolism in whole-plant systems. Compare results with in silico physiologically based pharmacokinetic (PBPK) models .

- Key Considerations : Report negative results transparently and explore alternative mechanisms (e.g., non-target site resistance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.